molecular formula C9H20N2 B3352055 2-Tert-butyl-1,3-dimethylimidazolidine CAS No. 41802-08-8

2-Tert-butyl-1,3-dimethylimidazolidine

Cat. No.: B3352055
CAS No.: 41802-08-8
M. Wt: 156.27 g/mol
InChI Key: YYWHBNYEBGWFBK-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-dimethylimidazolidine is an organic compound with the molecular formula C9H20N2 It is a derivative of imidazolidine, characterized by the presence of tert-butyl and dimethyl groups attached to the nitrogen atoms in the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1,3-dimethylimidazolidine typically involves the reaction of tert-butylamine with 1,3-dimethylimidazolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,3-dimethylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazolidine oxides, amine derivatives, and substituted imidazolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Tert-butyl-1,3-dimethylimidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-dimethylimidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its tert-butyl and dimethyl groups provide steric hindrance and electronic effects that influence its behavior in chemical reactions .

Properties

IUPAC Name

2-tert-butyl-1,3-dimethylimidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)8-10(4)6-7-11(8)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWHBNYEBGWFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(CCN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60786797
Record name 2-tert-Butyl-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60786797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41802-08-8
Record name 2-tert-Butyl-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60786797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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